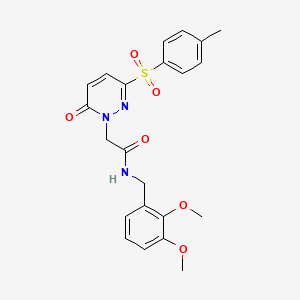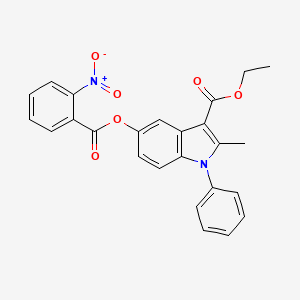
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide, also known as CCN1, is a chemical compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may also inhibit the activity of other enzymes and signaling pathways that are involved in cancer and other diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory and anticancer effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, and it may also inhibit the growth and proliferation of cancer cells. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of PDE4, which could have therapeutic potential for a range of inflammatory and autoimmune diseases. Additionally, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may have potential as a treatment for certain types of cancer, and future research could explore this possibility further. Finally, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide and its potential applications in a range of diseases and conditions.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide involves several steps, including the reaction of 5-chloro-2-cyanophenol with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine and sulfonyl chloride to form the desired product. The yield of this synthesis method is typically high, and the purity of the resulting compound is also high.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and other diseases. It has been shown to have potent anti-inflammatory effects, and it may also have anticancer properties. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been used in vitro and in vivo studies, and it has been shown to be effective in a range of experimental models.
Propiedades
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-12-2-1-11(10-18)13(9-12)19-16(21)14-3-4-15(25-14)26(22,23)20-5-7-24-8-6-20/h1-4,9H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNORHNERCSXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

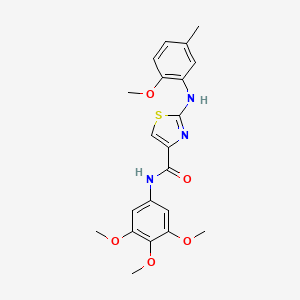

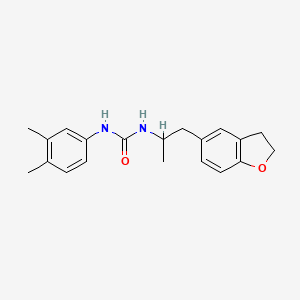

![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)

![4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B2794086.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2794087.png)
![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)
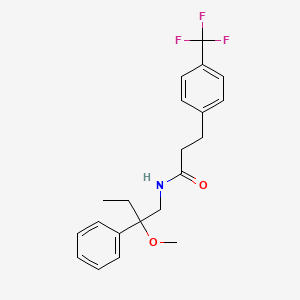
![1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2794090.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)
